(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride
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Overview
Description
(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride is a chiral compound with significant potential in various scientific fields. It is a derivative of tetrahydrofuran, a five-membered ring containing one oxygen atom. The compound’s unique stereochemistry, with the (3R,4S) configuration, contributes to its distinct chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride typically involves the use of glycine ethyl ester as a starting material. The process includes amino addition, protective group strategies, and ring closure reactions . The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale synthesis using optimized reaction conditions, including temperature control, pressure regulation, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to convert specific functional groups into simpler forms.
Substitution: Commonly involves replacing one functional group with another.
Common Reagents and Conditions
The compound reacts with a variety of reagents under specific conditions:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce simpler amine compounds.
Scientific Research Applications
(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity and influencing biological processes .
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-3-Fluorotetrahydro-2H-pyran-4-amine hydrochloride: Shares a similar ring structure but with a fluorine atom substitution.
(3R,4S)-4-Ethylpyrrolidine-3-carboxylic acid: Another chiral compound with a different side chain.
Uniqueness
(3R,4S)-4-Aminotetrahydrofuran-3-carboxylic acid hydrochloride is unique due to its specific stereochemistry and the presence of both an amino group and a carboxylic acid group. This combination allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
2307733-91-9 |
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Molecular Formula |
C5H10ClNO3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
(3R,4S)-4-aminooxolane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-4-2-9-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m0./s1 |
InChI Key |
IOQBSFJUCVBZMH-RFKZQXLXSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N)C(=O)O.Cl |
Canonical SMILES |
C1C(C(CO1)N)C(=O)O.Cl |
Origin of Product |
United States |
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